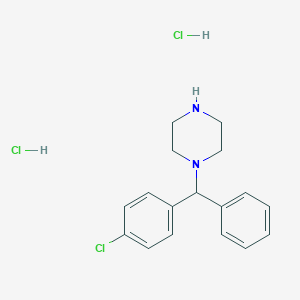

N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Vue d'ensemble

Description

N-(p-Chlorobenzhydryl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl2N2 and its molecular weight is 323.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(p-Chlorobenzhydryl)piperazine dihydrochloride, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities, particularly in the context of cancer treatment and neurological applications. This article delves into the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₇H₁₉ClN₂·2HCl and a molecular weight of 286.8 g/mol. It is characterized by a piperazine ring substituted with a p-chlorobenzhydryl group. The synthesis typically involves nucleophilic substitution reactions where piperazine is reacted with various benzoyl chlorides, leading to derivatives that enhance its pharmacological properties .

Biological Activity

The biological activity of this compound primarily includes:

- Cytotoxic Effects : Studies have demonstrated significant cytotoxicity against various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancer cells. For instance, derivatives of this compound showed considerable inhibition of cell growth over time, indicating potential as an anti-cancer agent .

- Mechanisms of Action : The compound's cytotoxicity is attributed to its ability to induce apoptosis in tumor cells and inhibit key cellular processes such as microtubule synthesis and angiogenesis. This distinct mechanism sets it apart from traditional chemotherapeutics like Taxol, providing a promising avenue for cancer treatment .

- Neurological Applications : Beyond oncology, this compound has been explored for its effects on neurotransmitter receptors, particularly as a potential treatment for anxiety disorders due to its interaction with serotonin and dopamine pathways .

Table 1: Cytotoxicity of N-(p-Chlorobenzhydryl)piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | HUH7 | 10 | Induces apoptosis |

| 5b | MCF7 | 15 | Inhibits microtubule synthesis |

| 5c | HCT-116 | 12 | Inhibits angiogenesis |

| 5d | KATO-3 | 20 | Cell cycle arrest |

| 5e | MFE-296 | 18 | Apoptosis induction |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Research Findings

- Cytotoxicity Studies : A series of derivatives synthesized from N-(p-Chlorobenzhydryl)piperazine were tested against multiple cancer cell lines. The results indicated that these compounds exhibited significant cell growth inhibitory activity, with some showing long-term stability in biological environments .

- Mechanistic Insights : Research highlighted that the piperazine derivatives affect cellular signaling pathways critical for tumor growth. For instance, they were shown to suppress angiogenesis and induce apoptosis through distinct pathways compared to conventional treatments .

- Pharmacological Potential : Additional studies have indicated that these compounds may serve as effective agents against drug-resistant cancer types, enhancing their therapeutic potential in clinical settings .

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of N-(p-Chlorobenzhydryl)piperazine dihydrochloride is its anticancer properties. Research has demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted by Yarim et al. (2012) synthesized a series of novel derivatives from N-(p-Chlorobenzhydryl)piperazine and tested their cytotoxic effects on several cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancers. The results indicated that these compounds significantly inhibited cell growth, showcasing their potential as anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| HUH7 | 5.2 |

| MCF7 | 4.3 |

| HCT-116 | 6.1 |

| KATO-3 | 3.9 |

The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Local Anesthetic Properties

This compound has also been investigated for its local anesthetic properties. In a preclinical study, new piperazine derivatives were evaluated for their anesthetic efficacy.

Case Study: Anesthetic Efficacy

Kadyrova et al. (2017) explored the anesthetic activity of various piperazine derivatives, including those derived from N-(p-Chlorobenzhydryl)piperazine. The study found that these compounds exhibited longer durations of anesthesia compared to traditional anesthetics like lidocaine and novocaine.

| Compound | Duration of Action (minutes) | LD50 (mg/kg) |

|---|---|---|

| N-(p-Chlorobenzhydryl)piperazine derivative | 28.3 | 625.3 |

| Lidocaine | 20 | 230 |

| Novocaine | 15 | 200 |

This indicates that N-(p-Chlorobenzhydryl)piperazine derivatives could be developed into effective local anesthetics with improved safety profiles .

Targeting Specific Receptors

The compound has shown promise in targeting specific receptors involved in various physiological processes, which could lead to novel therapeutic strategies.

Case Study: Antiplatelet Activity

Research by Dou et al. (2012) identified that certain piperazine derivatives could inhibit platelet aggregation induced by collagen and adenosine diphosphate. The study highlighted the importance of the arylpiperazine fragment in ensuring effective interaction with alpha-2B adrenergic receptors, suggesting potential applications in developing antiplatelet therapies for patients resistant to conventional treatments .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for exploring its applications further.

Synthesis Overview

The synthesis typically involves nucleophilic substitution reactions where p-chlorobenzhydryl chloride reacts with piperazine under controlled conditions, often resulting in high yields and purity levels suitable for biological testing .

Propriétés

Numéro CAS |

18719-22-7 |

|---|---|

Formule moléculaire |

C17H20Cl2N2 |

Poids moléculaire |

323.3 g/mol |

Nom IUPAC |

1-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride |

InChI |

InChI=1S/C17H19ClN2.ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;/h1-9,17,19H,10-13H2;1H |

Clé InChI |

XFIUZNUONMJUIH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |

SMILES canonique |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Key on ui other cas no. |

18719-22-7 |

Numéros CAS associés |

894-56-4 303-26-4 (Parent) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.